molecular formula C22H29ClN2O5 B1680532 Reserpic acid hydrochloride CAS No. 1910-70-9

Reserpic acid hydrochloride

Cat. No.: B1680532
CAS No.: 1910-70-9
M. Wt: 436.9 g/mol
InChI Key: QLKKMNXYROCXRE-BCRILHLVSA-N
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Description

Reserpinic acid hydrochloride is a hydrophobic, water-insoluble compound known for its sustained-release properties. It is primarily used in the treatment of high blood pressure and severe anxiety. The compound is a derivative of reserpine, an alkaloid found in the roots of Rauwolfia serpentina and R. vomitoria . Reserpinic acid hydrochloride has a molecular formula of C22H28N2O5.ClH and a molecular weight of 436.93 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of reserpinic acid hydrochloride involves several steps, starting from the extraction of reserpine from the roots of Rauwolfia serpentina. The reserpine is then hydrolyzed to produce reserpic acid, which is subsequently converted to its hydrochloride salt. The reaction conditions typically involve the use of organic solvents such as chloroform, ether, and benzene .

Industrial Production Methods: Industrial production of reserpinic acid hydrochloride follows a similar synthetic route but on a larger scale. The process involves the extraction of reserpine, hydrolysis to reserpic acid, and conversion to the hydrochloride salt. The use of high-quality reference standards ensures accurate results in pharmaceutical testing .

Chemical Reactions Analysis

Types of Reactions: Reserpinic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of reserpinic acid hydrochloride, which may exhibit different pharmacological activities.

Scientific Research Applications

Mechanism of Action

Reserpinic acid hydrochloride exerts its effects by inhibiting the uptake of norepinephrine into storage vesicles, leading to the depletion of catecholamines and serotonin from central and peripheral axon terminals. This mechanism is similar to that of reserpine, which disrupts the ATP/Mg2+ pump responsible for sequestering neurotransmitters into storage vesicles . The reduction in catecholamines results in decreased heart rate, force of cardiac contraction, and peripheral resistance, contributing to its antihypertensive effects .

Comparison with Similar Compounds

Uniqueness: Reserpinic acid hydrochloride is unique due to its sustained-release properties and its specific binding to pancreatic lipase, making it a valuable compound for both therapeutic and research purposes .

Properties

IUPAC Name

(1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5.ClH/c1-28-12-3-4-13-14-5-6-24-10-11-7-18(25)21(29-2)19(22(26)27)15(11)9-17(24)20(14)23-16(13)8-12;/h3-4,8,11,15,17-19,21,23,25H,5-7,9-10H2,1-2H3,(H,26,27);1H/t11-,15+,17-,18-,19+,21+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKKMNXYROCXRE-BCRILHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)O)NC5=C4C=CC(=C5)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)O)NC5=C4C=CC(=C5)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1910-70-9
Record name Reserpic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RESERPIC ACID HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK1DUA2LXK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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